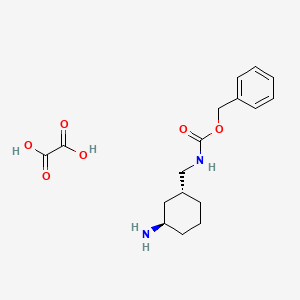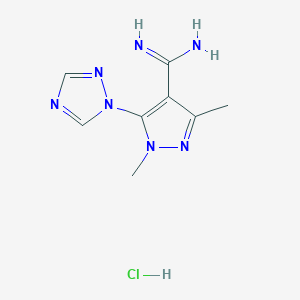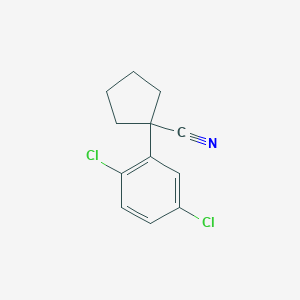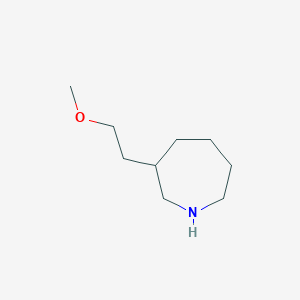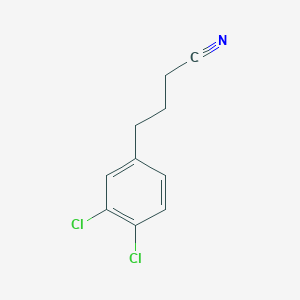
4-(3,4-Dichlorophenyl)butanenitrile
説明
“4-(3,4-Dichlorophenyl)butanenitrile” is a chemical compound with the molecular formula C10H9Cl2N . It is used in scientific research and has a molecular weight of 214.09 .
Synthesis Analysis
The synthesis of “4-(3,4-Dichlorophenyl)butanenitrile” and its derivatives has been described in several studies . For instance, one study describes the synthesis of new carbodithioate derivatives, which were characterized by spectral and elemental analyses . Another study describes the synthesis of dihydropyrano [2,3-c]pyrazoles using nano-eggshell/Ti (IV) as a catalyst .Molecular Structure Analysis
The molecular structure of “4-(3,4-Dichlorophenyl)butanenitrile” consists of 10 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom .科学的研究の応用
Preparation of Heterocyclic Compounds
4-(3,4-Dichlorophenyl)butanenitrile can be used in the preparation of some new heterocyclic compounds with expected biological activity . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.
Synthesis of Pyridinopyrimidinone Derivatives
This compound can be used in the synthesis of Pyridino[2,3-d]pyrimidin-4-one derivatives . These derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Synthesis of Pyridinotriazolinopyrimidinone Derivatives
4-(3,4-Dichlorophenyl)butanenitrile can also be used in the synthesis of Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives . These compounds are known for their potential therapeutic applications.
Use in NMR, HPLC, LC-MS, UPLC Studies
This compound can be used in various analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) for the study of its properties and reactions .
Use in Chemical Research
4-(3,4-Dichlorophenyl)butanenitrile can be used in chemical research as a reagent or a building block for the synthesis of more complex molecules .
Use in Pharmaceutical Research
This compound can be used in pharmaceutical research for the development of new drugs. Its dichlorophenyl group can interact with various biological targets, potentially leading to new therapeutic agents .
特性
IUPAC Name |
4-(3,4-dichlorophenyl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N/c11-9-5-4-8(7-10(9)12)3-1-2-6-13/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGXEAKPVOFBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCC#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1471086.png)
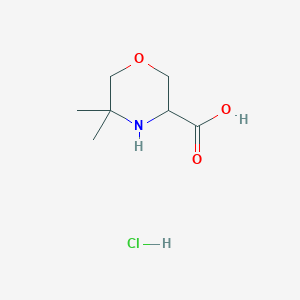
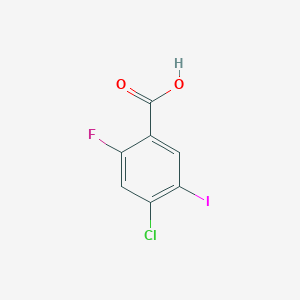
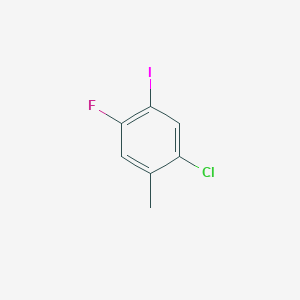
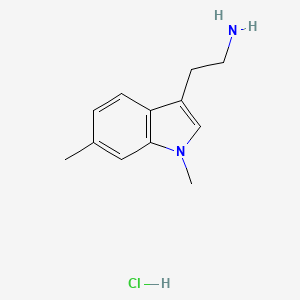

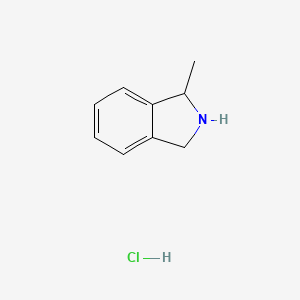

![8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B1471103.png)
